Cas no 103025-21-4 (Pentanoic acid,3-hydroxy-5-[[hydroxy(phosphonooxy)phosphinyl]oxy]-3-methyl-, (3R)-)

Pentanoic acid,3-hydroxy-5-[[hydroxy(phosphonooxy)phosphinyl]oxy]-3-methyl-, (3R)- structure
103025-21-4 structure
Productnaam:Pentanoic acid,3-hydroxy-5-[[hydroxy(phosphonooxy)phosphinyl]oxy]-3-methyl-, (3R)-
CAS-nummer:103025-21-4
MF:C6H14O10P2
MW:308.116884708405
CID:125389
PubChem ID:439418

Pentanoic acid,3-hydroxy-5-[[hydroxy(phosphonooxy)phosphinyl]oxy]-3-methyl-, (3R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Pentanoic acid,3-hydroxy-5-[[hydroxy(phosphonooxy)phosphinyl]oxy]-3-methyl-, (3R)-
    • MEVALONIC ACID, R, PYROPHOSPHATE
    • Mevalonate pyrophosphate
    • (3R)-3-hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid
    • SCHEMBL3272270
    • 1,1,3,7-tetrahydroxy-7-methyl-2,4-dioxa-1,3-diphosphanonan-9-oate
    • C01143
    • 103025-21-4
    • GTPL3047
    • (3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
    • (3R)-3-hydroxy-5-(hydroxy-phosphonooxyphosphoryl)oxy-3-methylpentanoic acid
    • Mevalonic acid,r,pyrophosphate
    • mevalonate-5PP
    • CHEMBL235881
    • (R)-5-diphosphomevalonic acid
    • DTXSID401344788
    • 1,1,3,7-tetrahydroxy-7-methyl-2,4-dioxa-1,3-diphosphanonan-9-oic acid ion(1-)1,3-dioxide
    • Mevalonate-PP
    • (R)-5-Diphosphomevalonate
    • 5-Diphosphomevalonic acid
    • 3R-methyl-3-hydroxypentanoic acid 5-diphosphate
    • Mevelonate-5-Diphosphate
    • 1,1,3,7-tetrahydroxy-7-methyl-2,4-dioxa-1,3-diphosphanonan-9-oic acid
    • Q27088509
    • DP6
    • (3R)-3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid
    • CHEBI:15899
    • 5-diphosphomevalonate
    • (3R)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid
    • (R)-Mevalonic acid 5-diphosphate
    • LMFA01050416
    • DIPHOSPHOMELAVONATE
    • mevalonate-diphosphate
    • Mevalonate 5-diphosphate
    • Inchi: InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/t6-/m0/s1
    • InChI-sleutel: SIGQQUBJQXSAMW-LURJTMIESA-N
    • LACHT: OC(C[C@@](CCOP(OP(=O)(O)O)(O)=O)(C)O)=O

Berekende eigenschappen

  • Exacte massa: 308.00622
  • Monoisotopische massa: 308.006
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 8
  • Complexiteit: 388
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 171Ų
  • XLogP3: -3.2

Experimentele eigenschappen

  • PSA: 170.82
  • LogboekP: -0.17150
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm